N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide hydrochloride
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Overview
Description
N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide hydrochloride is a synthetic compound that features a unique combination of a cycloheptyl amine, a triazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide hydrochloride typically involves multiple steps:
Formation of the Triazole Ring:
Cycloheptyl Amine Introduction: The cycloheptyl amine can be introduced through a reductive amination reaction, where cycloheptanone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click reaction and automated systems for the amide coupling step to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: NaH, alkyl halides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine or alcohol derivatives .
Scientific Research Applications
N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound’s triazole ring is known for its biological activity, making it a potential candidate for drug development, particularly as an enzyme inhibitor or receptor modulator.
Materials Science: The unique structural features of the compound make it suitable for use in the development of advanced materials, such as polymers and nanomaterials.
Biological Studies: The compound can be used in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. Additionally, the benzamide moiety can interact with receptor proteins, modulating their function . These interactions can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds like 1-benzyl-1H-1,2,3-triazole and 1-phenyl-1H-1,2,3-triazole share the triazole ring structure and exhibit similar biological activities.
Benzamide Derivatives: Compounds such as N-(2-aminophenyl)benzamide and N-(4-hydroxyphenyl)benzamide share the benzamide moiety and have comparable pharmacological properties.
Uniqueness
N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide hydrochloride is unique due to the combination of its cycloheptyl amine, triazole ring, and benzamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[(1-aminocycloheptyl)methyl]-2-(triazol-1-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O.ClH/c18-17(9-5-1-2-6-10-17)13-19-16(23)14-7-3-4-8-15(14)22-12-11-20-21-22;/h3-4,7-8,11-12H,1-2,5-6,9-10,13,18H2,(H,19,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUVXLPXHXTTYDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CNC(=O)C2=CC=CC=C2N3C=CN=N3)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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